molecular formula C13H17NO B11068788 1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane]

1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane]

Cat. No.: B11068788
M. Wt: 203.28 g/mol
InChI Key: RGGVYHFOKLHTAX-UHFFFAOYSA-N
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Description

1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] is a chemical compound with the molecular formula C13H17NO. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a benzoxazine derivative with a cyclohexane moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] may involve large-scale reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .

Scientific Research Applications

1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] can be compared with other similar spiro compounds, such as:

  • Spiro[3,1-benzoxazine-2,1’-cyclopentane]
  • Spiro[3,1-benzoxazine-2,1’-cycloheptane]
  • Spiro[3,1-benzoxazine-2,1’-cyclooctane]

These compounds share a similar core structure but differ in the size and nature of the cycloalkane ring. The uniqueness of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] lies in its specific ring size and the resulting chemical and physical properties .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

spiro[1,4-dihydro-3,1-benzoxazine-2,1'-cyclohexane]

InChI

InChI=1S/C13H17NO/c1-4-8-13(9-5-1)14-12-7-3-2-6-11(12)10-15-13/h2-3,6-7,14H,1,4-5,8-10H2

InChI Key

RGGVYHFOKLHTAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3CO2

Origin of Product

United States

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